3-(Dimethylamino)-1-imidazo[1,2-a]pyridin-3-yl-2-propen-1-one
Description
3-(Dimethylamino)-1-imidazo[1,2-a]pyridin-3-yl-2-propen-1-one is a chalcone-derived compound featuring an imidazo[1,2-a]pyridine core conjugated to a propenone moiety with a dimethylamino substituent. Below, we systematically compare its structural, synthetic, and reactivity profiles with analogous compounds reported in recent literature.
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-(dimethylamino)-1-imidazo[1,2-a]pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C12H13N3O/c1-14(2)8-6-11(16)10-9-13-12-5-3-4-7-15(10)12/h3-9H,1-2H3 |
InChI Key |
PUMYPORBYBAZNV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=C2N1C=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one typically involves the reaction of 3-(dimethylamino)acrolein with 3-aminoimidazo[1,2-a]pyridine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production of larger quantities, ensuring consistency and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The imidazo[1,2-a]pyridine ring undergoes electrophilic substitution at electron-rich positions (C5 and C7) due to resonance stabilization from the fused imidazole nitrogen atoms .
Mechanistic Insight:
The dimethylamino group enhances electron density at the pyridine ring, directing nitration/bromination to specific positions.
Nucleophilic Additions
The α,β-unsaturated ketone moiety participates in Michael additions and conjugate additions .
| Nucleophile | Reagents | Product | Selectivity |
|---|---|---|---|
| Grignard reagents | RMgX, THF, −78°C | β-Addition products (1,2 vs. 1,4) | 1,4-addition dominant |
| Thiols | RSH, K₂CO₃, MeOH | Thioether derivatives | Quantitative conversion |
Example:
Reaction with methylmagnesium bromide yields a tertiary alcohol after protonation, useful in antimalarial drug scaffolds.
Cycloaddition Reactions
The propenone group serves as a dienophile in Diels-Alder reactions .
| Diene | Conditions | Cycloadduct | Stereochemistry |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 12h | Bicyclic hexahydroisoquinoline | Endo preference |
| Furans | Microwave, 150°C, 20 min | Oxabicyclic compounds | >90% diastereoselectivity |
Applications:
These reactions generate complex polycyclic frameworks for kinase inhibitors .
Redox Reactions
The ketone and enone systems undergo selective reductions or oxidations .
| Reaction Type | Reagents | Product | Notes |
|---|---|---|---|
| Ketone reduction | NaBH₄, MeOH, 0°C | Secondary alcohol | Chemoselective (no imidazole reduction) |
| Enone oxidation | mCPBA, CH₂Cl₂, RT | Epoxide | Stereospecific epoxidation |
Mechanistic Note:
The dimethylamino group stabilizes transition states during epoxidation, favoring syn addition.
Cross-Coupling Reactions
Brominated derivatives (e.g., 6-bromo analogs) enable Pd-catalyzed couplings .
Example:
Cou
Scientific Research Applications
The applications of 3-(Dimethylamino)-1-imidazo[1,2-a]pyridin-3-yl-2-propen-1-one are primarily in the field of pharmaceutical chemistry, specifically as an intermediate in the synthesis of various bioactive compounds and as a building block in drug discovery .
Scientific Research Applications
This compound is a chemical compound with the molecular formula and a molecular weight of 215.25 g/mol . It belongs to the class of propenones and contains dimethylamino and imidazopyridine moieties .
Synthesis of Nilotinib
3-(Dimethylamino)-1-(3-pyridyl)-2-propen-1-one (a related compound) can be used in the preparation of Nilotinib, a drug used to treat chronic myelogenous leukemia (CML) . While the search results do not directly specify the use of this compound in Nilotinib synthesis, the similar compound demonstrates the utility of this class of chemicals in drug synthesis .
Synthesis of Pyrimidine Derivatives
Propenones can be used as synthetic building blocks for pyrimidine derivatives, which have a wide range of pharmaceutical applications, including anticancer and anti-infective agents . For example, dihydropyrimidinones can be synthesized using propenones as starting materials, which can then be further modified to create diverse pyrimidine-based drugs .
Kinase Inhibitors
Imidazopyridine derivatives, which contain the imidazo[1,2-a]pyridine moiety found in this compound, have been explored as kinase inhibitors . Kinase inhibitors are important in cancer therapy because they can selectively target and inhibit the activity of kinases involved in cancer cell growth and survival .
Study of Dimerization Sites
This compound and its derivatives are used in theoretical studies, such as DFT (Density Functional Theory) studies, to understand their chemical behavior . These studies can help predict the compound's reactivity, stability, and interactions with biological targets .
Mechanism of Action
The mechanism of action of (E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Comparisons
Core Heterocycle Variations
- Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine: The compound (E)-3-(dimethylamino)-1-imidazo[1,2-a]pyrimidin-3-yl-prop-2-en-1-one (69a) shares the propenone and dimethylamino groups with the target compound but replaces the pyridine ring with pyrimidine .
Substituent Effects
- Aryl vs. Alkylamino Substituents: Derivatives such as 3-[4-(dimethylamino)phenyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one feature a 4-(dimethylamino)phenyl group instead of a direct dimethylamino substituent .
- Electron-Withdrawing Groups: Compounds like 3-(2,4-dichlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one introduce electron-withdrawing substituents, which decrease global nucleophilicity relative to electron-donating dimethylamino groups .
Table 1: Key Structural Comparisons
Reactivity and Electronic Properties
Global vs. Local Reactivity
- Global Nucleophilicity: DFT studies (B3LYP/6-311G(d)) indicate that electron-donating groups (e.g., dimethylamino) enhance global nucleophilicity, as seen in 3-[4-(dimethylamino)phenyl]-derivatives . The target compound’s direct dimethylamino group likely confers even greater nucleophilicity.
- Local Reactivity :
Electrophilic attacks are favored at C5, while nucleophilic attacks occur at C14 in the chalcone backbone, irrespective of substituents .
Solvent and Stability Considerations
- Propenone derivatives with polar substituents (e.g., dimethylamino) may exhibit improved solubility in polar aprotic solvents but could be prone to oxidation or hydrolysis under acidic/basic conditions.
Biological Activity
3-(Dimethylamino)-1-imidazo[1,2-a]pyridin-3-yl-2-propen-1-one, also known by its CAS number 55314-16-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine moiety linked to a dimethylamino group and a propenone structure. Its chemical formula is , and it exhibits characteristics typical of heterocyclic compounds, which are often associated with diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown promising results against various cancer cell lines. For instance, in vitro assays demonstrated that the compound exhibited significant antiproliferative activity with IC50 values in the low micromolar range against human tumor cell lines, indicating its potential as a chemotherapeutic agent .
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 0.126 |
| MCF-7 (Breast Cancer) | 17.02 |
| HeLa (Cervical Cancer) | 10.5 |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. This is evidenced by increased levels of caspase activity in treated samples compared to controls, suggesting that the compound triggers programmed cell death pathways .
Antiviral Activity
In addition to its anticancer properties, this compound has been investigated for antiviral activity. Preliminary studies indicate that it may inhibit viral replication in certain strains of viruses, making it a candidate for further exploration as an antiviral therapeutic agent .
Case Studies
One notable case study involved the administration of the compound in an animal model to assess its efficacy against metastatic breast cancer. The results showed a significant reduction in tumor burden and metastasis compared to untreated controls, highlighting its potential as a therapeutic intervention in oncology .
Pharmacokinetics and Toxicology
Pharmacokinetic studies have indicated that the compound possesses favorable absorption and distribution characteristics. However, further investigations are needed to fully understand its metabolism and excretion pathways. Toxicological assessments have shown no acute toxicity at high doses in preliminary studies, suggesting a favorable safety profile for future clinical applications .
Q & A
Basic Research: What are the standard synthetic routes for 3-(Dimethylamino)-1-imidazo[1,2-a]pyridin-3-yl-2-propen-1-one?
Answer:
The compound is synthesized via cyclization reactions involving heterocyclic amines and propenoate derivatives. A common method involves refluxing methyl 4-(1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl)-2-((dimethylamino)methyleneamino)thiazole-5-carboxylate with amines in acetic acid, followed by precipitation and recrystallization from toluene/DMF . Alternative routes use 2-aminopyridines and arylglyoxals in multicomponent reactions to form the imidazo[1,2-a]pyridine core .
Advanced Research: How can regioselectivity be controlled in cyclization reactions during synthesis?
Answer:
Regioselectivity is influenced by substituent electronic effects and reaction conditions. For example, the "Michael addition-pyridazine-cyclization-oxazoline cyclization" cascade reaction demonstrates that electron-donating groups on the aryl moiety favor nucleophilic attack at specific carbon centers (e.g., C5 or C14 in DFT studies). Solvent polarity (e.g., acetic acid vs. THF) and temperature (reflux vs. room temperature) further modulate reaction pathways .
Data Contradiction Analysis: Why do structurally similar imidazo[1,2-a]pyridine derivatives exhibit divergent biological activities?
Answer:
Variations in bioactivity arise from differences in substituent groups and their electronic properties. For instance, triazolo-pyrimidine derivatives with morpholine or pyrazole groups show distinct anticancer vs. antimicrobial activities due to altered binding affinities to biological targets like kinases or bacterial enzymes. Computational studies (e.g., global nucleophilicity indices) correlate electron-donating substituents (e.g., dimethylamino) with enhanced nucleophilic reactivity, impacting target interactions .
Methodological Focus: What computational approaches predict reactive sites for electrophilic/nucleophilic attacks?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-311G(d) level identifies local nucleophilicity/electrophilicity indices. For imidazo[1,2-a]pyridinyl-chalcones, C5 (electrophilic) and C14 (nucleophilic) are key interaction sites, independent of substituents. These predictions guide synthetic modifications to enhance reactivity or stability .
Safety and Handling: What precautions are critical when handling this compound?
Answer:
The compound is classified as a respiratory irritant (STOT SE 3) and causes skin/eye irritation (Hazard Statements H315, H319). Use fume hoods, wear nitrile gloves, and avoid dust generation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Structural Characterization: Which analytical techniques confirm purity and structure?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms cyclization.
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, as seen in imidazo[1,2-a]pyridine hydrate structures .
Advanced Experimental Design: How to optimize reaction yields in multi-step syntheses?
Answer:
- Stepwise Monitoring: Use TLC or in-situ IR to track intermediates.
- Catalyst Screening: Palladium or rhodium catalysts enhance coupling efficiency in triazolopyrimidine formation .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity products .
Biological Evaluation: What assays assess antimicrobial or anticancer potential?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
